5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorine atom at the 5-position. The pyridin-2-ylmethyl group is then attached to the nitrogen atom of the indole ring, and finally, the carboxamide group is introduced at the 2-position. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine
- 5-fluoro-2-aminopyrimidine derivatives
- 5-amino-pyrazoles
Uniqueness
5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and pyridin-2-ylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-4-5-13-10(7-11)8-14(19-13)15(20)18-9-12-3-1-2-6-17-12/h1-8,19H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEABGVVSKQUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.